Morusinol
Overview
Description
Morusinol is a flavonoid isolated from the root bark of Morus alba . It has been found to have antiplatelet activity and can significantly inhibit arterial thrombosis in vivo .
Molecular Structure Analysis
Morusinol has a molecular formula of C25H26O7 . Its IUPAC name is 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-pyrano[2,3-f]chromen-4-one .
Physical And Chemical Properties Analysis
Morusinol has a molecular weight of 438.48 . It has a density of 1.3±0.1 g/cm3, a boiling point of 699.6±55.0 °C at 760 mmHg, and a flash point of 240.9±25.0 °C .
Scientific Research Applications
Cardiovascular Health and Thrombosis Prevention
Morusinol, derived from Morus alba (white mulberry), exhibits promising potential in cardiovascular health. Lee et al. (2012) highlighted morusinol's capacity to inhibit platelet aggregation and thromboxane B2 formation, both in vitro and in vivo. By significantly inhibiting arterial thrombosis due to its antiplatelet activity, morusinol showcases potential in preventing transient ischemic attacks or strokes. The study underscores morusinol's potential in modulating platelet activation and thereby contributing to cardiovascular health improvement (Lee et al., 2012).
Antitumor Activity
Morusinol has been noted for its selective and potent antitumor activity, particularly against liver carcinoma. Zhu et al. (2019) demonstrated that morusinol inhibits the proliferation of liver cancer SK-HEP-1 cells. The antiproliferative effects are attributed to the initiation of autophagy and G2/M cell cycle arrest. Additionally, morusinol suppresses cell migration and invasion and modulates key pathways involved in cancer cell survival and proliferation, suggesting a potential role in liver cancer treatment (Zhu et al., 2019).
Anti-inflammatory and Antioxidant Properties
Morusinol exhibits significant anti-inflammatory activity. Zelová et al. (2014) identified morusinol among other prenylated substances isolated from Morus alba and Morus nigra, assessing their potential in attenuating the secretion of pro-inflammatory cytokines and inhibiting the nuclear translocation of NF-κB in macrophages. The research underscores morusinol's potential role in managing inflammation and oxidative stress, laying the groundwork for its application in treating inflammatory conditions (Zelová et al., 2014).
Hepatoprotective Effects
Morusinol is also recognized for its hepatoprotective effects. A study by Majid et al. (2020) demonstrated the protective effects of Morus nigra leaf extract, containing morusinol, against diazinon-induced hepatotoxicity in rats. The study revealed that the administration of Morus nigra extract reversed the toxic effects of diazinon on liver tissue, suggesting morusinol's potential in safeguarding liver health (Majid et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKZNPZDXHDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212149 | |
Record name | Oxydihydromorusi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Morusinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Morusinol | |
CAS RN |
62949-93-3 | |
Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62949-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxydihydromorusi | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxydihydromorusi | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXYDIHYDROMORUSI | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Morusinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 216 °C | |
Record name | Morusinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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